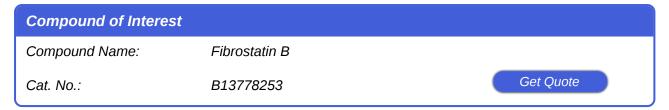


# An In-depth Technical Guide to the Molecular Structure and Synthesis of Fenofibrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of fenofibrate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

#### **Molecular Structure of Fenofibrate**

Fenofibrate is a fibric acid derivative used as a lipid-regulating agent.[1] Chemically, it is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2][3] The molecule is a chlorobenzophenone derivative, characterized by a (4-chlorophenyl) (phenyl)methanone structure substituted with a [2-methyl-1-oxo-1-(propan-2-yloxy)propan-2-yl]oxy group.[4] Its structure incorporates an aromatic ether, an isopropyl ester, and a monochlorobenzene functional group.[4]

The IUPAC name for fenofibrate is propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.[4][5]

Chemical Structure:

Chemical structure of fenofibrate

## **Physicochemical Properties**



Fenofibrate is a white to off-white crystalline powder that is stable under ordinary conditions.[1] [6] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[3][7] Its poor aqueous solubility can affect its oral bioavailability.[3][8]

Property	Value	References
Molecular Formula	C20H21ClO4	[4][5][9]
Molecular Weight	360.83 g/mol	[1][4][5]
Melting Point	79-82 °C	[1][4]
Solubility	Insoluble in water. Soluble in organic solvents like Ethanol, DMSO, and DMF.	[1][7][8]
log P (Octanol-water partition coefficient)	5.24	[8]
CAS Number	49562-28-9	[5][6][10]

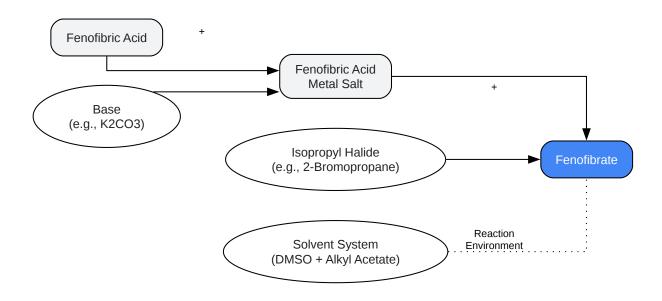
## Synthesis of Fenofibrate

Several methods for the industrial synthesis of fenofibrate have been reported. A common and efficient approach involves the esterification of fenofibric acid or its salt.

## Key Synthesis Pathway: Esterification of Fenofibric Acid Salt

A widely used industrial method involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[11][12][13] This process is noted for its ability to produce high-purity fenofibrate suitable for pharmaceutical use, often without the need for recrystallization.[11][14]





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Caption: Synthesis of Fenofibrate from Fenofibric Acid.

#### **Experimental Protocol: Synthesis from Fenofibric Acid**

The following protocol is based on a patented industrial method.[15][16]

#### 1. Salt Formation:

- A mixture of fenofibric acid, dimethyl sulfoxide (DMSO), and an alkyl acetate (e.g., isopropyl
  acetate) is prepared in a reaction vessel.[15]
- A stoichiometric amount of a base, typically potassium carbonate (K2CO3), is added to the mixture with stirring at room temperature.[15]
- The mixture is heated to 85-90°C for approximately 45 minutes to facilitate the formation of the potassium salt of fenofibric acid.[15]

#### 2. Esterification:

• The reaction temperature is adjusted to around 80°C.[15]



- An isopropyl halide, such as 2-bromopropane, is added to the reaction mixture, followed by an additional volume of isopropyl acetate. The addition is typically performed over a period of about 50 minutes.[15]
- The mixture is maintained at a temperature of 85-95°C with stirring for several hours (e.g., 5 hours) to drive the esterification reaction to completion.[15] Reaction progress can be monitored by techniques like TLC or HPLC.[17]
- 3. Product Isolation and Purification:
- After the reaction is complete, the mixture is cooled.[15]
- The solvents are removed, and isopropanol and water are added.[16]
- The mixture is brought to reflux for a short period (e.g., 10 minutes) and then filtered while hot.[16]
- The filtrate is slowly cooled with stirring to 0°C to induce crystallization of the fenofibrate product.[16]
- The crystallized fenofibrate is collected by filtration, washed with ice-cold isopropanol, and dried under vacuum at 45-50°C.[16]
- This process yields high-purity fenofibrate (>99.5%).[16]

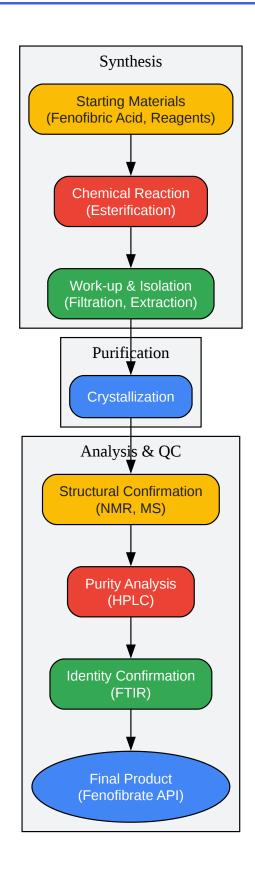
#### **Alternative Synthesis Route**

Another established method involves the reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate in the presence of an alkaline agent like potassium carbonate.[11][15][17]

## General Experimental and Analytical Workflow

The overall process, from synthesis to characterization and quality control, follows a logical progression to ensure the final product meets pharmaceutical standards.





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Caption: General workflow for Fenofibrate synthesis and analysis.



#### **Characterization Methods**

The identity, purity, and structure of synthesized fenofibrate are confirmed using various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC methods are extensively used for assaying the drug content and determining the presence of any process-related impurities or degradation products.[18][19]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the molecular structure of fenofibrate and its intermediates.[19][20][21]
- Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the identity of the compound.[18][20][21]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of fenofibrate shows characteristic absorption peaks for its functional groups. Key peaks include those for the ester carbonyl (around 1728 cm<sup>-1</sup>) and ketone carbonyl (around 1651 cm<sup>-1</sup>) groups.[19][22]

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